methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15512779
InChI: InChI=1S/C18H17N3O4/c1-12-4-3-5-15(10-12)20-16(22)17(23)21-19-11-13-6-8-14(9-7-13)18(24)25-2/h3-11H,1-2H3,(H,20,22)(H,21,23)/b19-11+
SMILES:
Molecular Formula: C18H17N3O4
Molecular Weight: 339.3 g/mol

methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate

CAS No.:

Cat. No.: VC15512779

Molecular Formula: C18H17N3O4

Molecular Weight: 339.3 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate -

Specification

Molecular Formula C18H17N3O4
Molecular Weight 339.3 g/mol
IUPAC Name methyl 4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate
Standard InChI InChI=1S/C18H17N3O4/c1-12-4-3-5-15(10-12)20-16(22)17(23)21-19-11-13-6-8-14(9-7-13)18(24)25-2/h3-11H,1-2H3,(H,20,22)(H,21,23)/b19-11+
Standard InChI Key BZWSKVJSPPAVMA-YBFXNURJSA-N
Isomeric SMILES CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC
Canonical SMILES CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC

Introduction

Methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate is a complex organic compound belonging to the class of hydrazones. Hydrazones are characterized by the presence of a hydrazone functional group, which plays a crucial role in their reactivity and applications in medicinal chemistry. This compound is identified by its CAS number 881840-16-0 and has a molecular weight of approximately 445.5 g/mol.

Synthesis and Reactions

The synthesis of methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate typically involves several key reactions, although specific details are not readily available. Common reagents for such reactions include hydrazine derivatives and carbonyl compounds. The compound can undergo various chemical reactions due to its hydrazone functional group, which is reactive towards nucleophiles and electrophiles.

Safety and Handling

While specific safety data for methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate are not detailed, compounds in this class generally require careful handling due to potential reactivity and biological activity. It is essential to follow standard laboratory safety protocols when handling this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator